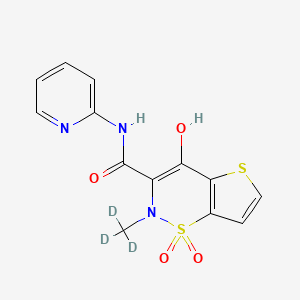
4-Methylbenzoic-carboxy-13C acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzoic-carboxy-13C acid, also known as 4-Methylbenzoic acid-13C, has the molecular formula C₈H₈O₂. It is a derivative of benzoic acid, where one of the carbon atoms is replaced by the stable isotope carbon-13 (¹³C). This substitution allows researchers to track the fate and behavior of this compound in various chemical and biological processes .
Métodos De Preparación
Synthetic Routes:: The synthesis of 4-Methylbenzoic-carboxy-13C acid involves several methods. One common approach is the carboxylation of 4-methylbenzyl chloride with sodium [¹³C]bicarbonate. The reaction proceeds as follows:
4-Methylbenzyl chloride+NaH¹³CO₃→4-Methylbenzoic-carboxy-13C acid
Industrial Production:: Industrial production methods typically involve large-scale carboxylation reactions using isotopically labeled reagents. These processes ensure efficient incorporation of the carbon-13 isotope into the target compound.
Análisis De Reacciones Químicas
4-Methylbenzoic-carboxy-13C acid participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions occur at the benzylic position, where the methyl group is attached. For example, substitution with ammonia or amines yields amides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride).
Aplicaciones Científicas De Investigación
4-Methylbenzoic-carboxy-13C acid finds applications in:
Metabolic Studies: Researchers use it as a tracer in metabolic studies to investigate metabolic pathways and turnover rates.
Pharmacokinetics: In drug development, it helps assess drug absorption, distribution, metabolism, and excretion.
NMR Spectroscopy: The carbon-13 isotope allows for precise NMR analysis, aiding in structural elucidation.
Mecanismo De Acción
The exact mechanism of action for 4-Methylbenzoic-carboxy-13C acid depends on its specific context (e.g., as a drug or tracer). its involvement in metabolic pathways and its labeling with carbon-13 make it valuable for studying biochemical processes.
Comparación Con Compuestos Similares
4-Methylbenzoic-carboxy-13C acid is unique due to its isotopic labeling. Similar compounds include 4-methylbenzoic acid (without the carbon-13 label) and other benzoic acid derivatives.
Propiedades
Número CAS |
110625-18-8 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
4-methylbenzoic acid |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i8+1 |
Clave InChI |
LPNBBFKOUUSUDB-VJJZLTLGSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[13C](=O)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


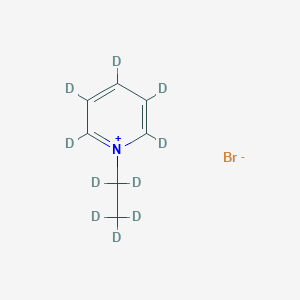


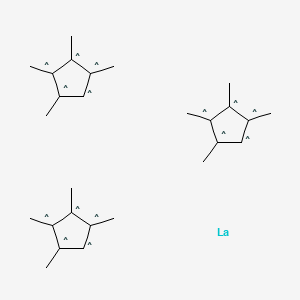
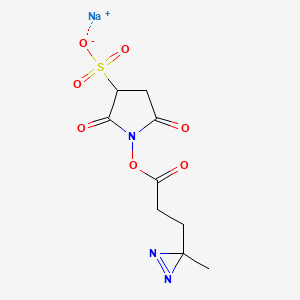

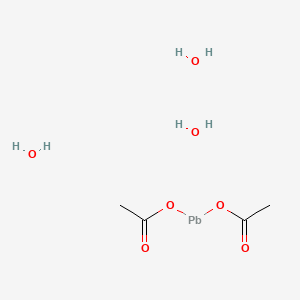

![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)

![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
